molecular formula C17H26N4O B6051083 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone

Cat. No. B6051083
M. Wt: 302.4 g/mol
InChI Key: XICYXRSAQPBRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone, also known as CP-526,555, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CP-526,555 is a potent antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, inflammation, and immune function.

Mechanism of Action

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone is a selective antagonist of the alpha7 nicotinic acetylcholine receptor. The alpha7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is widely expressed in the brain and in immune cells. Activation of the alpha7 receptor has been shown to have a range of physiological effects, including modulation of neurotransmitter release, regulation of inflammation, and modulation of immune function. 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone binds to the alpha7 receptor and prevents its activation, leading to a range of downstream effects.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, and reduces the activation of immune cells such as macrophages and T cells. In vivo studies have shown that 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone reduces inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action, and has been extensively studied in vitro and in vivo. However, there are also limitations to the use of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone in lab experiments. It has a relatively short half-life, and can be rapidly metabolized in vivo. This can make it difficult to achieve sustained therapeutic effects in animal models. Additionally, 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone. One area of research is the development of more potent and selective alpha7 receptor antagonists. This could lead to the development of more effective drugs for the treatment of inflammatory diseases and cognitive disorders. Another area of research is the investigation of the role of the alpha7 receptor in other physiological processes, such as pain modulation and cardiovascular function. This could lead to the development of new drugs for the treatment of these conditions. Finally, there is ongoing research into the use of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone in combination with other drugs for the treatment of complex diseases such as cancer and autoimmune disorders.

Synthesis Methods

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone is synthesized from 2-methyl-5-pyrimidinecarboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 1-(cyclohexylmethyl)-4-amino-2-pyrrolidinone in the presence of triethylamine to give the desired product. The synthesis of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has been optimized to produce high yields and purity.

Scientific Research Applications

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-(cyclohexylmethyl)-4-[(2-methylpyrimidin-5-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-13-18-8-15(9-19-13)10-20-16-7-17(22)21(12-16)11-14-5-3-2-4-6-14/h8-9,14,16,20H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICYXRSAQPBRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CNC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.